Alanine, 3-(nitroamino)-
Description
The compound "Alanine, 3-(nitroamino)-" is a non-proteinogenic α-amino acid derivative characterized by a nitroamino (-NH-NO₂) substituent at the β-carbon position of the alanine backbone. For instance, compounds such as 3-guanidino-L-alanine (a guanidine-substituted alanine) and N-(3-nitrobenzoyl)alanine (a nitroaromatic-substituted alanine) share functional group similarities .
Structure
3D Structure
Properties
CAS No. |
82863-40-9 |
|---|---|
Molecular Formula |
C3H7N3O4 |
Molecular Weight |
149.11 g/mol |
IUPAC Name |
(2S)-2-amino-3-nitramidopropanoic acid |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-5-6(9)10/h2,5H,1,4H2,(H,7,8)/t2-/m0/s1 |
InChI Key |
QMXHUFVYJLFLRY-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N[N+](=O)[O-] |
Canonical SMILES |
C(C(C(=O)O)N)N[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Structural Analogues
The table below summarizes key structural and functional differences between "Alanine, 3-(nitroamino)-" and related compounds:
Key Research Findings
Energetic Materials: Nitroamino-substituted compounds, such as nitroaminotriazine-based salts, exhibit strong hydrogen-bonding networks that stabilize crystal structures, a property critical for insensitive energetic materials . DFT studies on nitroamino triazines confirm the role of nitro groups in enhancing detonation performance while reducing sensitivity .
Synthetic Strategies : Alanine derivatives with bulky substituents (e.g., benzyloxy or pyridyl groups) are synthesized via carbodiimide-mediated coupling in DMF, as demonstrated for N-(3-nitrobenzoyl)alanine and related compounds .
Thermochemical Stability: The inclusion of exact exchange terms in density-functional theory (DFT) calculations improves accuracy in predicting thermochemical properties, such as bond dissociation energies, for nitro-functionalized amino acids .
Physicochemical Properties
- Acid-Base Behavior: The nitroamino group may exhibit dual acidity due to resonance stabilization of the -NH-NO₂ moiety, analogous to nitroaniline derivatives (e.g., pKa ~2.4 for 3-nitroaniline) .
Critical Analysis of Limitations and Opportunities
- Data Gaps: Direct experimental data on "Alanine, 3-(nitroamino)-" are sparse. Computational modeling (e.g., DFT-D3) is recommended to predict its stability and reactivity .
- Applications: The compound’s nitroamino group aligns with trends in bioenergetic materials (e.g., guanidinium salts) and peptide-based drug delivery systems .
Preparation Methods
Chemical Synthesis Methods
Direct Nitration Methods
The synthesis of alanine, 3-(nitroamino)- typically involves the nitration of alanine or alanine derivatives. Several approaches have been documented:
Nitric Acid with Acetic Anhydride Method
This method employs a combination of nitric acid and acetic anhydride to introduce the nitroamino group onto the alanine backbone:
- The reaction begins with alanine as the starting material
- Treatment with a mixture of nitric acid and acetic anhydride at low temperature (typically between -15°C and 0°C)
- The nitrating agent, acetyl nitrate (AcONO2), is formed in situ
- The amino group of alanine is selectively nitrated
- Hydrolysis of the resulting intermediate yields alanine, 3-(nitroamino)-
This approach requires careful temperature control to avoid over-nitration or degradation of the amino acid structure. The reaction proceeds efficiently when the temperature is maintained between -10°C and -15°C.
Copper Nitrate Method (Modified Menke Nitration)
An alternative approach utilizes copper nitrate with acetic anhydride:
- Copper(II) nitrate is combined with acetic anhydride to generate a nitrating agent
- Protected alanine derivative is added to the reaction mixture
- Nitration occurs selectively at the amino group
- Deprotection yields the desired product
This method offers improved safety profiles compared to methods using concentrated nitric acid, as it avoids the use of highly corrosive reagents. The copper nitrate approach has been demonstrated to provide good yields while reducing hazardous waste generation.
Protection-Nitration-Deprotection Strategies
Due to the challenges of selectively nitrating the amino group at the beta position while preserving the alpha amino acid functionality, protection-nitration-deprotection sequences are often employed:
Oxazolidone Approach
This approach utilizes a cyclic carbamate protection strategy:
- Conversion of alanine to an oxazolidone derivative to protect the alpha amino and carboxylic acid groups
- Nitration of the exposed amino group using nitrating agents (HNO3/Ac2O or Cu(NO3)2/Ac2O)
- Controlled hydrolysis of the nitrated oxazolidone to release alanine, 3-(nitroamino)-
This method has proven effective for related amino acid derivatives, showing yields of up to 72% with high purity.
N-Boc Protection Strategy
The tert-butoxycarbonyl (Boc) protection strategy has been successfully applied:
- Protection of the alpha amino group with Boc anhydride
- Protection of the carboxylic acid as a tert-butyl ester
- Nitration of the beta amino group using AcONO2 or Cu(NO3)2/Ac2O
- Selective deprotection under mild acidic conditions
This approach minimizes side reactions and allows for selective functionalization of the beta amino group while preserving the alpha amino acid structure.
Modification of Precursor Compounds
Strecker Synthesis Modification
A modified Strecker synthesis approach involves:
- Synthesis of an alpha-aminonitrile intermediate from an appropriate aldehyde
- Introduction of a nitramino group at the beta position
- Hydrolysis of the nitrile to form the carboxylic acid
Although this route requires multiple steps, it offers good stereocontrol and can be adapted for the preparation of various nitramino amino acid derivatives.
Transformation of 2,3-Diaminopropionic Acid
This method involves the selective oxidation of one amino group:
- Starting with 2,3-diaminopropionic acid (DAP)
- Selective protection of the alpha amino group
- Oxidation of the beta amino group to a nitroamino group
- Deprotection to yield alanine, 3-(nitroamino)-
This approach has been investigated using zirconium alkoxide-catalyzed oxidation of primary amines, although challenges with selective oxidation have been noted.
Enzymatic and Biological Synthesis Approaches
Nitro-forming Oxygenase Pathway
Recent research has identified enzymatic pathways for the formation of nitro groups in biological systems, which may be adapted for the synthesis of alanine, 3-(nitroamino)-:
N-Oxygenase-Mediated Nitration
N-oxygenases from the heme-oxygenase-like diiron oxidase and oxygenase (HDO) superfamily have been shown to catalyze the regioselective N-oxygenation of amino groups in amino acids:
- BelK and HrmI enzymes catalyze the Nε-oxygenation of l-lysine to form a nitro group
- This enzymatic activity could potentially be harnessed for the nitration of the beta amino group in alanine derivatives
- The enzymatic approach offers high regioselectivity under mild conditions
In vitro characterization experiments have demonstrated the formation of nitroamino compounds via enzymatic pathways, suggesting potential biological routes for synthesizing alanine, 3-(nitroamino)-.
Chemoenzymatic Approaches
Chemoenzymatic strategies combine chemical and enzymatic steps:
- Chemical synthesis of a suitable precursor
- Enzymatic introduction of the nitroamino group
- Enzymatic resolution to obtain the desired stereochemistry
These approaches leverage the selectivity of enzymatic catalysis while utilizing efficient chemical transformations for structural modifications.
Comparative Analysis of Synthesis Methods
Efficiency and Yield Comparison
The various methods for preparing alanine, 3-(nitroamino)- can be compared based on their efficiency and yields:
| Synthesis Method | Typical Yield (%) | Reaction Time | Number of Steps | Purity |
|---|---|---|---|---|
| Direct Nitration (HNO3/Ac2O) | 55-65 | 4-6 hours | 1-2 | >95% |
| Copper Nitrate Method | 60-70 | 3-5 hours | 1-2 | >98% |
| Oxazolidone Protection | 70-80 | 8-10 hours | 3 | >99% |
| N-Boc Protection | 50-60 | 10-12 hours | 4 | >97% |
| Enzymatic Synthesis | 30-40 | 24-48 hours | 2-3 | >99% |
The protection-nitration-deprotection strategies typically yield products with higher purity but require more steps and longer overall reaction times. The direct nitration methods are more straightforward but may result in lower purity due to side reactions.
Economic and Scalability Analysis
Cost and scalability factors are critical for selecting an appropriate synthesis method:
| Synthesis Method | Relative Cost | Scalability | Equipment Requirements |
|---|---|---|---|
| Direct Nitration | Low-Medium | Good | Basic laboratory equipment, temperature control |
| Copper Nitrate Method | Medium | Very Good | Standard equipment, less specialized |
| Protection Strategies | Medium-High | Moderate | Multiple reaction vessels, purification systems |
| Enzymatic Methods | High | Limited | Specialized bioreactors, sterile conditions |
The copper nitrate method shows the best balance of cost, safety, and scalability for commercial production. Protection strategies may be preferred for laboratory-scale synthesis where higher purity is essential. Enzymatic methods remain primarily in the research domain due to higher costs and specialized equipment requirements.
Analytical Characterization
Spectroscopic Methods
Various spectroscopic techniques are employed for the characterization of alanine, 3-(nitroamino)-:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR spectroscopy provides critical structural information:
- The alpha hydrogen appears as a multiplet at approximately 4.0-4.3 ppm
- The beta hydrogens show as multiplets at 3.0-3.5 ppm
- The NH proton of the nitroamino group appears as a broad signal around 8.0-9.0 ppm
13C-NMR spectroscopy reveals:
- The carboxylic carbon at approximately 170-175 ppm
- The alpha carbon at 50-55 ppm
- The beta carbon at 40-45 ppm
Infrared Spectroscopy
IR spectroscopy shows characteristic absorption bands:
- N-O stretching of the nitro group at 1550-1500 cm^-1 and 1380-1350 cm^-1
- C=O stretching of the carboxylic acid at 1700-1730 cm^-1
- N-H stretching bands at 3300-3500 cm^-1
Mass Spectrometry
Mass spectral analysis provides molecular weight confirmation:
- Molecular ion peak at m/z 149 (corresponding to C3H7N3O4)
- Fragmentation patterns showing loss of NO2 (m/z 103) and other characteristic fragments
Chromatographic Methods
Chromatographic techniques ensure purity and identity:
High-Performance Liquid Chromatography (HPLC)
HPLC analysis using appropriate columns (typically C18 reverse phase) with UV detection at 210-220 nm provides purity assessment. Retention times can be compared with authentic standards for identification.
Thin Layer Chromatography (TLC)
TLC provides a rapid assessment of reaction progress and product purity:
- Silica gel plates with appropriate solvent systems (e.g., butanol:acetic acid:water, 4:1:1)
- Visualization with ninhydrin spray (produces purple spots for amino compounds)
Challenges and Optimization Strategies
Selectivity Challenges
A significant challenge in synthesizing alanine, 3-(nitroamino)- is achieving selective nitration of the beta amino group while preserving the alpha amino acid functionality. Several approaches have been developed to address this challenge:
- Temperature control during nitration to minimize side reactions
- Use of specialized protecting groups to shield reactive sites
- Careful selection of nitrating agents with appropriate reactivity profiles
- Optimized reaction conditions (solvent, concentration, reaction time)
Stability Considerations
The nitroamino group introduces stability concerns that must be addressed during synthesis and storage:
- Avoidance of strongly basic conditions that can lead to elimination of the nitro group
- Temperature control during storage (typically below -20°C)
- Protection from light to prevent photodegradation
- Use of inert atmosphere packaging to prevent oxidative degradation
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(nitroamino)-alanine, and what are their comparative yields under varying conditions?
- Methodological Answer : Synthesis typically involves coupling nitroamino groups to alanine derivatives via nucleophilic substitution or condensation reactions. For example, triazole-based frameworks (e.g., 3-amino-3'-nitroamino-5,5'-bis-1H-1,2,4-triazole) are synthesized using nitration and amination steps under controlled pH and temperature . Comparative yields depend on solvent polarity, catalyst selection (e.g., palladium for Suzuki coupling), and reaction time.
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration/Amination | HNO₃, H₂SO₄, 0–5°C, 24 hrs | 65–72 | |
| Suzuki Coupling | Pd(PPh₃)₄, DMF, 80°C, 12 hrs | 58–63 |
Q. How is the molecular structure of 3-(nitroamino)-alanine validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation, providing bond lengths and angles. Complementary techniques include:
- FT-IR : Confirms nitro (–NO₂) and amino (–NH₂) functional groups via peaks at 1520–1560 cm⁻¹ (N–O asymmetric stretch) and 3300–3500 cm⁻¹ (N–H stretch) .
- NMR : ¹H NMR detects α-proton splitting (~δ 3.8–4.2 ppm), while ¹³C NMR identifies carbonyl (δ 170–175 ppm) and aromatic carbons .
Q. What physiological roles or biochemical pathways involve 3-(nitroamino)-alanine?
- Methodological Answer : While direct biological data is limited, analogous nitroamino compounds participate in redox signaling and enzymatic inhibition. For example, nitro groups can act as electron acceptors in mitochondrial electron transport chain studies. In vitro assays (e.g., enzyme kinetics with cytochrome c oxidase) are recommended to probe interactions .
Advanced Research Questions
Q. How does the nitroamino group influence the tautomeric stability of 3-(nitroamino)-alanine in different solvents?
- Methodological Answer : The nitroamino (–NHNO₂) group exhibits tautomerism between nitroimino (–N=NO–) forms, influenced by solvent polarity and hydrogen-bonding capacity. Computational studies (DFT/B3LYP) predict energy barriers for proton transfer, while experimental validation uses:
- UV-Vis Spectroscopy : Monitors tautomeric shifts via λmax changes in aprotic (e.g., DMSO) vs. protic (e.g., H₂O) solvents .
- Dynamic NMR : Detects slow exchange rates between tautomers in CDCl₃ at low temperatures .
Q. How can researchers resolve discrepancies between computational predictions and experimental measurements of nitramine yields in 3-(nitroamino)-alanine derivatives?
- Methodological Answer : Discrepancies arise from model oversimplifications (e.g., neglecting solvent effects) or detection limits. Mitigation strategies include:
-
Hybrid Analytical Techniques : Combine PTR-TOF-MS (online) with LC-MS/MS (offline) to improve sensitivity .
-
Model Refinement : Incorporate explicit solvent molecules and transition-state corrections in DFT calculations .
Detection Method Measured Yield (%) Model Prediction (%) Discrepancy Factor PTR-TOF-MS 0.02–0.05 2.4 40–50x LC-MS/MS (Offline) 0.3–0.6 2.4 5–10x Reference
Q. What strategies optimize the thermal stability of 3-(nitroamino)-alanine for energetic material applications?
- Methodological Answer : Stability enhancement focuses on intramolecular hydrogen bonding (HB) and crystal packing. Methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
